molecular formula C15H12BrN3O2S B2820259 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide CAS No. 1021036-51-0

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Cat. No.: B2820259
CAS No.: 1021036-51-0
M. Wt: 378.24
InChI Key: JUIOKTPLZNYHQH-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Bromination of thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling reactions: The brominated thiophene and the oxadiazole derivative can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Acylation: The final step involves the acylation of the coupled product with p-tolylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced oxadiazole derivatives or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be studied for similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, inhibiting or activating their functions. The bromine atom and the oxadiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
  • N-(5-(5-fluorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
  • N-(5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Uniqueness

The presence of the bromine atom in N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide makes it unique compared to its analogs with different halogens or substituents. Bromine’s size and electronegativity can significantly influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-9-2-4-10(5-3-9)8-13(20)17-15-19-18-14(21-15)11-6-7-12(16)22-11/h2-7H,8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIOKTPLZNYHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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